Indirubin E804, an indirubin derivative, is a synthetically derived molecule studied for its biological activity, particularly as a kinase inhibitor. [, ] It shows promise as a potential therapeutic agent in various diseases, including cancer and inflammatory conditions. [, ] Its structure is based on indirubin, a naturally occurring compound found in traditional Chinese medicine.
Indirubin E804 is synthesized from natural sources or through chemical modifications of indirubin. The compound is often obtained via the condensation reaction of isatin and indoxyl acetate, which is a straightforward synthetic route that allows for the production of various indirubin derivatives . The original indirubin compound can be extracted from the leaves of Isatis tinctoria, but synthetic methods have become more prevalent due to the need for higher yields and purity in research applications.
Indirubin E804 belongs to the class of indole alkaloids, which are characterized by their indole structure—a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. This class includes various compounds known for their diverse biological activities. Indirubin itself has been classified as an inhibitor of cyclin-dependent kinases and has shown promise in treating cancer by inducing apoptosis in tumor cells .
The synthesis of Indirubin E804 typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and minimize by-products. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and assess product purity.
Indirubin E804 features a complex molecular structure characterized by its indole core and various substituents that influence its biological activity. The specific structure includes:
The molecular formula for Indirubin E804 is typically represented as CHNO, indicating the presence of two nitrogen atoms, which are crucial for its interaction with biological targets. The compound's molecular weight is approximately 252.26 g/mol.
Indirubin E804 participates in various chemical reactions, primarily involving:
Experimental setups often involve cell culture assays where HUVEC (human umbilical vein endothelial cells) are treated with Indirubin E804 to assess its effects on cell proliferation and tube formation, indicative of angiogenesis inhibition.
The mechanism of action for Indirubin E804 primarily involves:
Studies have indicated that treatment with Indirubin E804 results in decreased expression levels of pro-inflammatory cytokines and reduced activation of NF-kB signaling pathways in various cell types.
Relevant analyses often include spectroscopy (NMR, IR) and mass spectrometry to confirm structural integrity and purity.
Indirubin E804 has several promising applications in scientific research:
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are constitutively activated in diverse malignancies, driving tumor survival, proliferation, and immune evasion. Indirubin E804 potently intercepts these pathways through distinct mechanisms.
E804 directly inhibits STAT3 activation in breast (MDA-MB-468, MDA-MB-435) and prostate (DU145) cancer cell lines. Within 30 minutes of treatment, E804 (0.5–5 µM) suppresses tyrosine phosphorylation of STAT3 (Tyr705) by targeting upstream Src family kinases (SFKs), notably c-Src (IC₅₀ = 0.43 µM) [2] . This rapid dephosphorylation disrupts STAT3 dimerization, nuclear translocation, and DNA-binding activity. Consequently, expression of anti-apoptotic STAT3 target genes (e.g., Bcl-xL, Mcl-1, Survivin) is downregulated, triggering caspase-dependent apoptosis. In glioblastoma models, E804 additionally induces tumor cell differentiation, highlighting its capacity to reverse malignant phenotypes beyond cytotoxicity .
In chronic myelogenous leukemia (CML), E804 overcomes Bcr-Abl-mediated resistance by targeting STAT5 activation downstream of Src kinases (Lyn, Hck). At 5–10 µM, E804 blocks STAT5 phosphorylation (Tyr694) in K562 cells, T315I-mutant KCL-22M cells, and primary CD34+ CML patient cells [4]. This inhibition is critical because STAT5 cooperates with Bcr-Abl to maintain leukemic cell survival. E804 treatment downregulates STAT5 targets Bcl-xL and Mcl-1, sensitizing resistant CML cells to apoptosis independent of direct Bcr-Abl inhibition. This mechanism highlights E804’s potential against tyrosine kinase inhibitor-resistant hematologic cancers [4] .
Table 1: STAT Pathway Inhibition by Indirubin E804
Malignancy Type | Cell Lines/Models | Molecular Target | Key Effects | IC₅₀/Effective Concentration |
---|---|---|---|---|
Solid Tumors | MDA-MB-468, DU145 | SFKs → STAT3 | ↓ p-STAT3 Tyr705; ↓ Bcl-xL/Mcl-1; ↑ Apoptosis | 0.5–5 µM |
Hematologic Cancers | K562, KCL-22M, CD34+ CML | SFKs → STAT5 | ↓ p-STAT5 Tyr694; ↓ Bcl-xL; Apoptosis in T315I mutants | 5–10 µM |
E804 exhibits a unique dual kinase inhibitory profile:
This dual inhibition coordinately disrupts tumor-autonomous signaling (via SFKs) and microenvironmental angiogenesis (via VEGFR-2), creating a multi-compartmental anti-tumor effect.
Though less potent than its STAT/VEGFR-2 effects, E804 inhibits cyclin-dependent kinases (CDK2/Cyclin E; EC₅₀ = 0.23 µM) [7], inducing G₁/S cell cycle arrest. This synergizes with its kinase inhibitory actions:
E804 potently blocks VEGF-driven angiogenesis by targeting key signaling nodes:
In vivo, intratumoral E804 administration in CT-26 colon allograft models reduces microvessel density (CD31+ staining) by >50% and inhibits tumor growth, confirming functional angiosuppression [1] [3].
E804 directly impairs critical steps in angiogenesis:
Table 2: Anti-Angiogenic Effects of E804 in Endothelial Cells
Process | Assay Model | E804 Effect | Key Mechanisms |
---|---|---|---|
Proliferation | HUVEC + VEGF | ↓ 50% at 15 µM; ↓ 99% at 90 µM | ↓ VEGFR-2/p-ERK/p-AKT; CDK2 inhibition |
Migration | Wound healing assay | >80% inhibition at 5 µM | ↓ FAK/paxillin; ↓ Src kinase activity |
Tubulogenesis | Matrigel tube formation | Complete inhibition at 10 µM | ↓ F-actin polymerization; ↓ VEGFR-2 signaling |
Table 3: Molecular Targets of Indirubin E804 in Cancer Pathways
Target Class | Specific Targets | Biological Consequence | Experimental Evidence |
---|---|---|---|
Receptor Tyrosine Kinases | VEGFR-2, IGF-1R (IC₅₀=0.65 µM) | Anti-angiogenesis; ↓ Tumor cell survival | Kinase assays; HUVEC models [1] [7] |
Cytoplasmic Kinases | SFKs (c-Src IC₅₀=0.43 µM) | ↓ STAT3/5; ↓ FAK; ↑ Apoptosis | In vitro kinase assays; CML models [2] [4] |
Transcription Factors | STAT3, STAT5 | ↓ Bcl-xL, Mcl-1, Survivin; ↑ Caspase activation | EMSA; Western blotting [2] |
Cell Cycle Regulators | CDK2/Cyclin E (EC₅₀=0.23 µM) | G₁/S arrest; ↓ Rb phosphorylation | Cell cycle analysis [7] [12] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7